Tris(vinyldimethylsiloxy)methylsilane
Overview
Description
Tris(vinyldimethylsiloxy)methylsilane is an organosilicon compound with the molecular formula C13H30O3Si4 and a molecular weight of approximately 346.72 g/mol . It is a colorless to light yellow liquid, known for its use as an intermediate and crosslinking agent in the synthesis of various organosilicon compounds . This compound is characterized by its unique structure, which includes three vinyldimethylsiloxy groups attached to a central methylsilane core.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(vinyldimethylsiloxy)methylsilane can be synthesized through the hydrosilylation of vinyl-containing silanes with methyltrichlorosilane in the presence of a platinum catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation reactions using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(vinyldimethylsiloxy)methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced using hydrosilanes or other reducing agents.
Substitution: The vinyl groups can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes such as tris(trimethylsilyl)silane are often used.
Substitution: Halogens like chlorine or bromine can be used under mild conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes and siloxanes.
Substitution: Halogenated silanes and other substituted derivatives.
Scientific Research Applications
Tris(vinyldimethylsiloxy)methylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent in the synthesis of polysiloxane materials and silicone rubber.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and biomedical devices.
Industry: Utilized in the production of nanomaterials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of tris(vinyldimethylsiloxy)methylsilane involves its ability to form strong Si-O-Si linkages through hydrosilylation and crosslinking reactions. The vinyl groups on the compound react with various substrates, leading to the formation of stable siloxane bonds. This property makes it an effective crosslinking agent in the synthesis of high-performance materials .
Comparison with Similar Compounds
- Vinyltrimethoxysilane
- Vinyltriethoxysilane
- Methylvinyldimethoxysilane
- Methylvinyldiethoxysilane
Comparison: Tris(vinyldimethylsiloxy)methylsilane is unique due to its three vinyldimethylsiloxy groups, which provide enhanced reactivity and crosslinking capabilities compared to other vinyl silanes. This makes it particularly useful in applications requiring high-performance materials with superior mechanical and thermal properties .
Properties
IUPAC Name |
tris[[ethenyl(dimethyl)silyl]oxy]-methylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O3Si4/c1-11-17(4,5)14-20(10,15-18(6,7)12-2)16-19(8,9)13-3/h11-13H,1-3H2,4-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPHUWZVHLZEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O3Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208862 | |
Record name | 3-((Dimethylvinylsilyl)oxy)-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60111-52-6 | |
Record name | 1,5-Diethenyl-3-[(ethenyldimethylsilyl)oxy]-1,1,3,5,5-pentamethyltrisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60111-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-((Dimethylvinylsilyl)oxy)-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060111526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-((Dimethylvinylsilyl)oxy)-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(dimethylvinylsilyl)oxy]-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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